(5Z)-3-cyclopropyl-5-(3,4-dimethoxybenzylidene)-2-thioxoimidazolidin-4-one
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Overview
Description
3-CYCLOPROPYL-5-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE is a heterocyclic compound known for its potential biological activities. This compound belongs to the class of thiazolidinones, which are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities .
Preparation Methods
The synthesis of 3-CYCLOPROPYL-5-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE typically involves the reaction of appropriate aldehydes with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiazolidinone ring . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioxo group to a thiol group using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiazolidinones.
Scientific Research Applications
3-CYCLOPROPYL-5-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules with potential biological activities.
Industry: The compound’s derivatives are used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-CYCLOPROPYL-5-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE involves its interaction with various molecular targets. It inhibits glycation reactions by binding to proteins and preventing the formation of advanced glycation end products (AGEs). This action helps in reducing oxidative stress and inflammation, which are associated with chronic diseases .
Comparison with Similar Compounds
Similar compounds include other thiazolidinones and their derivatives, such as:
- 5-(2H-1,3-benzodioxol-5-ylmethylidene)-3-cyclopropyl-2-(phenylimino)-1,3-thiazolidin-4-one
- 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
Compared to these compounds, 3-CYCLOPROPYL-5-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE exhibits unique structural features and biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H16N2O3S |
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Molecular Weight |
304.4 g/mol |
IUPAC Name |
(5Z)-3-cyclopropyl-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C15H16N2O3S/c1-19-12-6-3-9(8-13(12)20-2)7-11-14(18)17(10-4-5-10)15(21)16-11/h3,6-8,10H,4-5H2,1-2H3,(H,16,21)/b11-7- |
InChI Key |
ZPZGZCJOYROGMV-XFFZJAGNSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C3CC3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N2)C3CC3)OC |
Origin of Product |
United States |
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